1-Phenyloct-2-ene-1,7-dione
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Overview
Description
1-phenyl-1,2-propanedione , is an organic compound with the molecular formula C9H8O2. Its structure features a phenyl group attached to a propanedione backbone. The compound exhibits interesting chemical properties and has applications in various fields.
Preparation Methods
Synthetic Routes:: 1-Phenyloct-2-ene-1,7-dione can be synthesized through several methods:
Acylation of Phenylacetone: One common route involves acylating phenylacetone (1-phenyl-2-propanone) with acetic anhydride or acetyl chloride.
Aldol Condensation: Another approach is the aldol condensation of benzaldehyde with acetone, followed by dehydration.
Enolate Formation: Formation of the enolate of 1-phenyl-2-propanone, followed by oxidation, yields the desired compound.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Chemical Reactions Analysis
1-Phenyloct-2-ene-1,7-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form a diketone or a carboxylic acid.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and strong acids are often used.
Major Products: The specific products depend on reaction conditions, but diketones, alcohols, and substituted phenyl derivatives are common.
Scientific Research Applications
1-Phenyloct-2-ene-1,7-dione finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Photoinitiators: Used in polymerization processes.
Mechanism of Action
The exact mechanism of action for this compound varies based on its specific application. its reactivity as a diketone and its phenyl group contribute to its effects.
Comparison with Similar Compounds
1-Phenyloct-2-ene-1,7-dione stands out due to its unique combination of a phenyl group and a propanedione backbone. Similar compounds include acetyl benzoyl, camphorquinone, and 2,3-butanedione .
Properties
CAS No. |
132559-69-4 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenyloct-2-ene-1,7-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)8-4-2-7-11-14(16)13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8H2,1H3 |
InChI Key |
REXCQOASQKYZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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